
3,5-Dimethylcyclohexanone
Overview
Description
3,5-Dimethylcyclohexanone (CAS 2320-30-1) is a cyclic ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . It is characterized by two methyl groups at the 3- and 5-positions of the cyclohexanone ring, leading to steric and electronic effects that influence its reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the Robinson annulation, where diethyl malonate reacts with mesityl oxide (4-methylpent-3-en-2-one) followed by an intramolecular Claisen condensation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dimethylphenol or the oxidation of 3,5-dimethylcyclohexanol. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: this compound can be converted to this compound carboxylic acid.
Reduction: The reduction process yields 3,5-dimethylcyclohexanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
3,5-Dimethylcyclohexanone serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various reactions:
- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield 3,5-dimethylcyclohexanol. These transformations are essential for creating functionalized derivatives used in further synthetic pathways .
- Substitution Reactions : The compound can undergo substitution reactions that produce various derivatives depending on the substituents introduced.
Asymmetric Synthesis
The compound is instrumental in asymmetric synthesis due to its ability to form chiral centers:
- Stereoselective Reactions : Researchers have investigated the enantioselective formation of lithium enolates from cis-3,5-dimethylcyclohexanone, which can participate in stereoselective aldol reactions with benzaldehyde. This highlights its potential in producing optically active compounds .
- Baeyer-Villiger Oxidation : The compound has been studied for its biocatalytic potential in Baeyer-Villiger oxidation reactions, yielding chiral lactones that are valuable intermediates in natural product synthesis .
Biochemical Applications
In biochemistry, this compound is utilized as a model compound for studying enzyme-catalyzed reactions and metabolic pathways:
- Enzyme Studies : It serves as a substrate for investigating the kinetics and mechanisms of various enzymes, contributing to our understanding of metabolic processes.
Pharmaceutical Research
The compound's potential as a precursor for pharmaceutical compounds is under investigation:
- Drug Development : Research explores its utility in synthesizing pharmaceutical agents, particularly those requiring complex structural motifs derived from cyclohexanones .
Table 1: Summary of Reactions Involving this compound
Reaction Type | Product | Yield (%) | Notes |
---|---|---|---|
Oxidation | Carboxylic acid | Variable | Dependent on reaction conditions |
Reduction | 3,5-Dimethylcyclohexanol | High | Commonly used in synthetic pathways |
Stereoselective Aldol | Chiral aldol products | Up to 85% | Enantioselectivity achieved with enolates |
Baeyer-Villiger | Chiral lactones | Variable | Biocatalytic systems show substrate specificity |
Case Study 1: Enantioselective Aldol Reaction
A study demonstrated the use of cis-3,5-dimethylcyclohexanone lithium enolate in an aldol reaction with benzaldehyde. The reaction yielded a chiral product with high enantiomeric excess (ee), showcasing the compound's utility in asymmetric synthesis.
Case Study 2: Biocatalytic Baeyer-Villiger Oxidation
Research involving recombinant E. coli expressing cyclohexanone monooxygenase highlighted the ability of this system to convert prochiral 3,5-dimethylcyclohexanones into enantiocomplementary products through Baeyer-Villiger oxidation. This biotransformation exhibited significant stereoselectivity and substrate specificity .
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexanone involves its interaction with specific molecular targets and pathways. In oxidation reactions, the carbonyl group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the carbonyl group is reduced to an alcohol through the addition of hydrogen atoms. Substitution reactions involve the nucleophilic attack on the carbonyl carbon, resulting in the replacement of the carbonyl group with other functional groups .
Comparison with Similar Compounds
Key Properties:
- Synthesis Routes: Oxidation of 3,5-dimethylcyclohexanol with high yield (~98%) . Hydrogenation of 3,5-dimethyl-2-cyclohexen-1-one (~92% yield) . Palladium-catalyzed hydrogenation under industrial conditions using Amberlyst 15® support for high selectivity .
- Applications: Intermediate in synthesizing pheromones (e.g., 3,5-dimethyldodecanoic acid for beetle attractants) . Solvent in catalytic liquefaction processes for biomass conversion .
Comparison with Structurally Similar Compounds
3,3-Dimethylcyclohexanone (CAS 2979-19-3)
- Structure : Methyl groups at the 3- and 3'-positions, creating a more strained ring system.
- Synthesis : Produced via Pd-catalyzed hydrogenation of dimedone (1,3-cyclohexanedione) in acidic media .
- Key Differences: Higher steric hindrance reduces reactivity in nucleophilic additions compared to 3,5-dimethylcyclohexanone. Lower industrial applicability due to corrosive synthesis conditions (H₂SO₄/propionic acid) .
4,4-Dimethylcyclohexanone (CAS 4255-62-3)
- Structure : Symmetric methyl groups at the 4- and 4'-positions.
- Synthesis: Limited data, but methods may involve alkylation of cyclohexanone derivatives .
- Key Differences: Enhanced symmetry improves crystallinity compared to 3,5-dimethyl analogs.
3,3,5-Trimethylcyclohexanone (CAS 873-94-9)
- Structure : Additional methyl group at the 5-position, increasing steric bulk.
- Synthesis: Derived from Grignard reactions or catalytic hydrogenation of substituted cyclohexenones .
- Key Differences: Higher boiling point and viscosity due to increased molecular weight (C₉H₁₆O, 156.22 g/mol) . Used in coatings and fragrances, unlike this compound’s role in agrochemicals .
Comparison Table: Structural and Functional Attributes
Biological Activity
3,5-Dimethylcyclohexanone (C8H14O) is a cyclic ketone that has garnered attention for its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activity, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H14O
- Molecular Weight : 126.20 g/mol
- CAS Number : 2320-30-1
- Boiling Point : 176 °C
- Density : 0.89 g/cm³ at 20 °C
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that certain ketones exhibit antimicrobial effects. The structural features of this compound may contribute to its efficacy against various pathogens.
- Anti-inflammatory Effects : Some derivatives of cyclohexanones have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications in treating inflammatory diseases.
- Biocatalytic Applications : The compound has been utilized in asymmetric Baeyer-Villiger oxidation reactions, demonstrating its potential in synthetic organic chemistry and biocatalysis. For example, it was involved in the production of chiral lactones with high enantiomeric excess (ee) values .
Case Studies
-
Asymmetric Synthesis :
A study investigated the asymmetric Baeyer-Villiger oxidation of cyclohexanones, including this compound. The reaction yielded various products with notable ee values, indicating the compound's utility in synthesizing chiral molecules .Entry Substrate Yield (%) ee (%) 1 This compound 50 87 2 cis-3,5-Dimethylcyclohexanone 44 90 -
Hydrolysis Studies :
Research on the hydrolysis of cyanohydrin products derived from methyl-substituted cyclohexanones showed that the hydrolysis of this compound predominantly yielded hydroxy-acids with specific stereochemical configurations. This study provided insights into the mechanistic pathways and configurational assignments based on NMR spectroscopy .
Q & A
Q. What are the established synthetic routes for 3,5-dimethylcyclohexanone, and how can researchers optimize yields?
Answer: Two primary methods are validated:
- Oxidation of 3,5-dimethylcyclohexanol yields ~98% product using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC). Monitor reaction progress via thin-layer chromatography (TLC) to minimize over-oxidation .
- Baeyer-Villiger oxidation of 3,5-dimethyl-2-cyclohexen-1-one with m-chloroperbenzoic acid (m-CPBA) in methylene chloride achieves ~92% yield. Catalytic trifluoroacetic acid (0.1 eq) accelerates the reaction; termination is confirmed by NMR or GC-MS .
Q. How should researchers assess purity and structural integrity of this compound?
Answer:
- Gas Chromatography (GC): Baseline purity ≥95% (as per commercial standards) using a nonpolar column (e.g., DB-5) and flame ionization detection. Calibrate with certified reference material .
- Spectroscopic Confirmation:
Q. What storage protocols maximize the stability of this compound?
Answer: Store at -20°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation or moisture uptake. Shelf life is ~1 year under these conditions. For long-term use, validate stability via periodic GC analysis .
Q. How do steric effects from methyl substituents influence reaction kinetics in this compound?
Answer: The 3,5-dimethyl groups create significant steric hindrance, reducing nucleophilic attack rates. For example:
- Enolate Formation: Reaction with LDA proceeds 15× slower than unsubstituted cyclohexanone. Use low temperatures (-78°C) and extended reaction times (12–24 h) .
- Comparative Studies: Contrast with 3,3,5-trimethylcyclohexanone (rate further reduced by 50%) to model steric contributions .
Q. How can researchers resolve contradictions in stereochemical assignments using spectroscopic data?
Answer:
- Circular Dichroism (CD) & Optical Rotatory Dispersion (ORD): Temperature-dependent CD/ORD curves (e.g., 25°C vs. -20°C) distinguish conformational equilibria. A weakly positive CD signal at low temperatures suggests axial methyl dominance .
- Octant Rule Analysis: Axial methyl groups contribute a -50° ellipticity bias. Combine with X-ray crystallography for absolute configuration validation .
Q. What solvent systems enhance the formation of this compound in catalytic reactions?
Answer: In catalytic liquefaction (e.g., sewage sludge processing), isopropanol outperforms ethanol due to higher polarity and H-bonding capacity, increasing ketone yield by ~30%. Characterize liquid-phase products via GC-MS with a DB-624 column .
Q. How can Baeyer-Villiger oxidation be adapted to synthesize this compound derivatives?
Answer:
- Substrate Design: Use this compound as a precursor for oxepanone synthesis. React with m-CPBA (1:1 molar ratio) in CH₂Cl₂ at 0°C, then warm to room temperature for 24 h.
- Workup: Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 8:2) .
Q. What analytical strategies differentiate this compound isomers in mixtures?
Answer:
- Chiral GC Columns: Use β-cyclodextrin-based columns (e.g., Chiraldex B-DM) to resolve axial vs. equatorial methyl conformers.
- Dynamic NMR: Observe coalescence temperatures for chair-chair interconversion; this compound typically shows ΔG‡ ~10 kcal/mol .
Q. How do reaction conditions affect byproduct formation in this compound syntheses?
Answer:
- Over-Oxidation: During alcohol oxidation, excess oxidizing agent produces dicarboxylic acids. Monitor by IR (broad -OH stretch) and neutralize early.
- Baeyer-Villiger Side Products: Trace peroxides (from m-CPBA decomposition) form epoxides. Add radical scavengers (e.g., BHT) to suppress .
Q. What computational methods support mechanistic studies of this compound reactions?
Answer:
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANHHHQJYQEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945879 | |
Record name | 3,5-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-30-1, 7214-49-5 | |
Record name | 3,5-Dimethyl cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-3,5-Dimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2320-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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